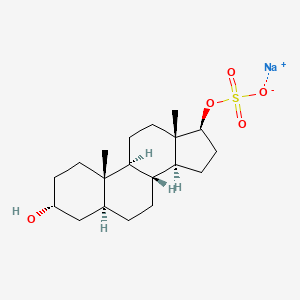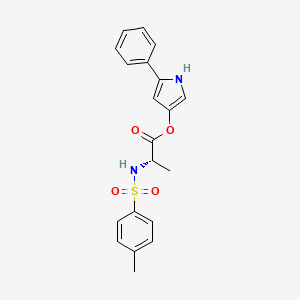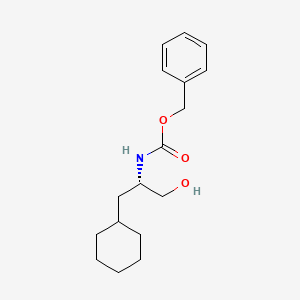
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole (BNP) is an organic compound with a wide range of possible applications in the fields of chemistry, biology, and medicine. BNP is a heterocyclic aromatic compound, which consists of a benzene ring with a bromo substituent and a nitro group on the 6th position. BNP has been studied extensively for its potential use in a variety of applications, including synthesis of other compounds, drug discovery, and the development of new materials.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole involves the reaction of 5-Bromo-1,3-benzodioxole with 2-nitropropene in the presence of a base.
Starting Materials
5-Bromo-1,3-benzodioxole, 2-nitropropene, Base (e.g. sodium hydroxide)
Reaction
Add 5-Bromo-1,3-benzodioxole to a reaction flask, Add 2-nitropropene to the reaction flask, Add base to the reaction flask, Heat the reaction mixture to a suitable temperature and stir for a specific time period, Cool the reaction mixture and extract the product using a suitable solvent, Purify the product using column chromatography or recrystallization
Mechanism Of Action
The mechanism of action of 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole is not yet fully understood. It is believed that 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole acts as an inhibitor of certain enzymes, which can affect the biochemical and physiological processes of cells and organisms. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has also been found to interact with certain proteins, which may affect the activity of these proteins and their downstream effects.
Biochemical And Physiological Effects
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has been found to have a variety of biochemical and physiological effects. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has been found to inhibit certain enzymes, which can affect the biochemical and physiological processes of cells and organisms. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has also been found to interact with certain proteins, which may affect the activity of these proteins and their downstream effects. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has also been found to affect the expression of certain genes, which can lead to changes in the behavior of cells and organisms.
Advantages And Limitations For Lab Experiments
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has several advantages and limitations for laboratory experiments. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole is relatively easy to synthesize, and it is stable and non-toxic, which makes it suitable for use in a variety of laboratory experiments. However, 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole is not water-soluble, which can limit its use in certain experiments. Additionally, the mechanism of action of 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole is not yet fully understood, which can limit its use in certain experiments.
Future Directions
The potential applications of 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole are vast, and there are many potential future directions for research. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole could be further studied for its potential use in drug discovery and development, as well as in the development of new materials. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole could also be studied further to better understand its mechanism of action and biochemical and physiological effects. Additionally, 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole could be studied for its potential use in the synthesis of other compounds and in the study of biochemical and physiological processes.
Scientific Research Applications
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has been studied extensively for its potential use in a variety of scientific research applications. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has been used in the synthesis of other compounds, including drugs, and as a potential tool for drug discovery and development. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has also been studied for its potential use in the development of new materials, as well as in the study of biochemical and physiological processes.
properties
CAS RN |
37162-74-6 |
|---|---|
Product Name |
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole |
Molecular Formula |
C₁₀H₈BrNO₄ |
Molecular Weight |
286.08 |
synonyms |
NSC 257439 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



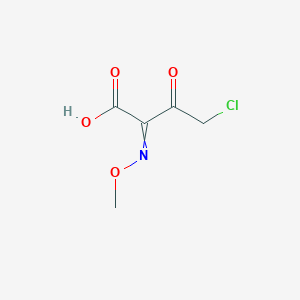
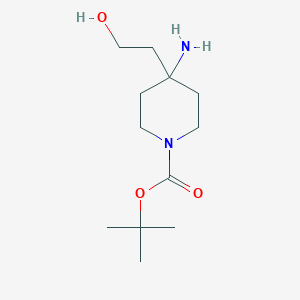
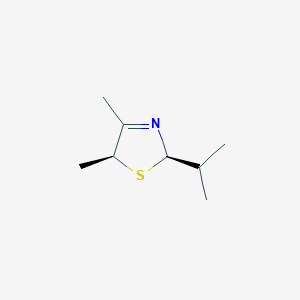
![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)
